1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Beschreibung
This compound belongs to the dihydropyridine-3-carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 2-chloro-6-fluorobenzyl group at position 1 and a 2,3-dihydro-1,4-benzodioxin-6-yl group at the carboxamide nitrogen. The chloro-fluorophenyl moiety may enhance lipophilicity and receptor binding, while the benzodioxin group contributes to electronic modulation and metabolic stability.
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4/c22-16-4-1-5-17(23)15(16)12-25-8-2-3-14(21(25)27)20(26)24-13-6-7-18-19(11-13)29-10-9-28-18/h1-8,11H,9-10,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRUFBVDZVWENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the following steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the reaction of catechol with an appropriate aldehyde under acidic conditions.
Synthesis of the Dihydropyridine Core: The dihydropyridine core can be prepared via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of Intermediates: The final step involves the coupling of the chlorinated and fluorinated phenyl group with the benzodioxin and dihydropyridine intermediates using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and inferred properties of the target compound compared to analogues:
*Molecular weights estimated based on formula.
Key Observations
- Electron-Withdrawing vs.
- Benzodioxin vs. Simple Aryl Groups : The benzodioxin ring in the target compound likely confers better metabolic stability compared to the 3-methylphenyl group in , as oxygen-rich rings often resist oxidative degradation.
- Heterocyclic Modifications : Compounds like AZ331 incorporate furyl and thioether moieties, which may enhance binding to sulfur-rich enzyme pockets but increase synthetic complexity.
Chirality Considerations
While the target compound lacks obvious chiral centers, analogues with asymmetric carbons (e.g., substituted dihydropyridines) may exhibit enantiomer-specific activities. For instance, fluoxetine’s S-enantiomer is significantly more toxic than the R-form . This underscores the importance of stereochemical analysis in optimizing analogues of the target compound.
Biologische Aktivität
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structure
The compound features a unique chemical structure characterized by:
- A chlorinated and fluorinated phenyl group
- A benzodioxin moiety
- A dihydropyridine core
These structural elements contribute to its distinct chemical properties and reactivity, making it a candidate for various biological studies.
IUPAC Name and Molecular Formula
| Property | Details |
|---|---|
| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
| Molecular Formula | C21H16ClFN2O4 |
| CAS Number | 946355-69-7 |
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell cycle regulation. For instance, studies have demonstrated its ability to downregulate cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies reveal that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It has been noted for its ability to bind to certain receptors, potentially modulating immune responses.
Study on Anticancer Effects
A study published in Nature explored the interaction of this compound with the STING (Stimulator of Interferon Genes) pathway. The findings indicated that it enhances STING-mediated immune responses, which could be leveraged for cancer immunotherapy .
Study on Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting a promising alternative for treating resistant infections.
Research Findings Summary
The following table summarizes key research findings related to the biological activities of the compound:
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction efficiency be optimized?
The synthesis of this compound requires a multi-step approach, typically involving:
- Nucleophilic substitution for introducing the 2-chloro-6-fluorophenylmethyl group.
- Amide coupling (e.g., via HATU or EDC/NHS) to link the dihydrobenzodioxin moiety.
- Cyclization under acidic or basic conditions to form the dihydropyridine ring. Optimization can be achieved using Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions . Computational reaction path searches (e.g., via quantum chemical calculations) can also predict energetically favorable pathways, reducing trial-and-error experimentation .
Q. How should researchers design initial experiments to assess the compound’s solubility and stability?
- Solubility : Use shake-flask methods with HPLC/UV-Vis quantification in solvents (DMSO, water, ethanol) and buffers (PBS at pH 7.4).
- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) with LC-MS monitoring to identify degradation products .
- Statistical tools like response surface methodology (RSM) can model interactions between variables (pH, temperature) to predict stability thresholds .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- FT-IR : Validate carbonyl (C=O) and amide (N-H) functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight verification. Cross-referencing with computational simulations (e.g., DFT-based NMR chemical shift predictions) enhances accuracy .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Molecular docking (AutoDock, Schrödinger) to screen against protein active sites.
- Molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-protein complexes over time.
- Free energy calculations (MM/PBSA, FEP) quantify binding energies. Validate with in vitro assays (SPR, ITC) .
Q. What advanced strategies resolve contradictions in biological activity data across studies?
- Meta-analysis of dose-response curves and assay conditions (e.g., cell line variability, incubation time).
- Multivariate statistical analysis (PCA, clustering) to identify confounding variables .
- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity. Document inconsistencies in a contradiction matrix to prioritize follow-up experiments .
Q. How can researchers elucidate the compound’s metabolic pathways?
- In vitro hepatocyte incubations with LC-HRMS to detect phase I/II metabolites.
- Isotope labeling (e.g., ¹⁴C) for tracing metabolic fate.
- CYP450 inhibition assays to identify enzymes involved in metabolism. Pair with QSAR models to predict metabolite toxicity .
Q. What methodologies optimize the compound’s pharmacokinetic (PK) profile?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Nanoparticle encapsulation (PLGA, liposomes) for controlled release.
- PBPK modeling (GastroPlus) to simulate absorption/distribution. Validate via in vivo PK studies in rodent models .
Methodological Frameworks
Q. How should researchers integrate high-throughput screening (HTS) with cheminformatics?
- Virtual screening libraries (ZINC, PubChem) to prioritize analogs for synthesis.
- HTS data normalization using Z-score or B-score methods to minimize plate-to-plate variability.
- Machine learning (random forest, SVM) to correlate structural features with activity .
Q. What statistical approaches validate the compound’s dose-response relationships?
Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
